2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-12-4-2-5-14(18-12)23-13-7-9-19(10-13)16(22)11-20-15(21)6-3-8-17-20/h2-6,8,13H,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYQNSXZFLQRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with 1,4-Diketones
The pyridazinone ring is classically synthesized via cyclocondensation of hydrazine with 1,4-diketones or γ-keto esters. For example, ethyl 4-oxopentanoate reacts with hydrazine hydrate in refluxing ethanol to yield 4,5-dihydro-3(2H)-pyridazinone, which is dehydrogenated using bromine in acetic acid to form the aromatic pyridazinone.
Reaction Conditions :
Alternative Routes: [4+2] Cycloadditions
Pyridazines are accessible via inverse electron-demand Diels-Alder reactions between 1,2,4,5-tetrazines and electron-rich dienophiles (e.g., enol ethers). While less common for pyridazinones, this method offers regioselectivity for complex substituents.
Functionalization of the Pyridazinone Core
Chlorination at Position 2
To enable subsequent nucleophilic substitution, the hydroxyl group of pyridazin-3(2H)-one is replaced with chlorine using phosphorus oxychloride (POCl₃).
Procedure :
- POCl₃ (5–10 equiv) is added to pyridazin-3(2H)-one in anhydrous conditions.
- Heated at 80–90°C for 4–18 hours.
- Quenching with ice-water followed by basification (pH >10) extracts the chlorinated product into organic solvents.
Yield : 46–92%, depending on reaction time and temperature.
Example :
3-Chloropyridazine synthesis from 3(2H)-pyridazinone:
Introduction of the Oxoethyl Side Chain
The 2-chloroethylpyridazinone intermediate is reacted with a nucleophilic pyrrolidine derivative to install the oxoethyl-pyrrolidine moiety.
Method A: Nucleophilic Substitution
- 2-Chloropyridazinone (1.0 equiv) and 3-((6-methylpyridin-2-yl)oxy)pyrrolidine (1.2 equiv) in dry DMF.
- Heated at 60°C for 12 hours under nitrogen.
- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexanes).
Method B: Acylation of Pyrrolidine
- Pyrrolidine derivative (1.1 equiv) is acylated with chloroacetyl chloride in dichloromethane.
- The resulting chloroacetamide is coupled to pyridazinone via Ullmann or Buchwald-Hartwig amination.
Synthesis of 3-((6-Methylpyridin-2-yl)oxy)pyrrolidine
Mitsunobu Etherification
The pyrrolidine fragment is synthesized via Mitsunobu reaction between 6-methylpyridin-2-ol and pyrrolidin-3-ol.
Procedure :
Alternative: SN2 Displacement
- 6-Methylpyridin-2-yl mesylate (1.0 equiv) reacted with pyrrolidin-3-ol (1.5 equiv) in DMF with K₂CO₃.
- Heated at 80°C for 6 hours.
Final Coupling and Optimization
Key Challenges and Solutions
- Regioselectivity : Chlorination at position 2 is favored due to electron-withdrawing effects of the adjacent carbonyl.
- Side Reactions : Over-chlorination is mitigated by controlling POCl₃ stoichiometry (≤5 equiv) and reaction time.
- Pyrrolidine Stability : The ether linkage in 3-((6-methylpyridin-2-yl)oxy)pyrrolidine requires anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions typically target the carbonyl group, potentially yielding alcohol derivatives.
Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions, which can modify the compound’s properties significantly.
Common Reagents and Conditions Used
Oxidation: Common reagents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and alkylating agents are frequently used under controlled conditions.
Major Products Formed
Oxidative and reductive transformations yield various derivatives with altered electronic properties, potentially enhancing their biological activity.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Biology: Its structural features allow it to interact with various biological targets, making it a valuable tool in biochemical studies. Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Industry: Its chemical robustness and reactivity make it suitable for applications in materials science and catalysis.
Mechanism of Action
Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. Its heterocyclic structure allows for high-affinity binding to these targets, modulating their activity. Molecular Targets and Pathways Involved: Specific pathways influenced by this compound include signal transduction pathways and metabolic processes, with a particular focus on its potential to inhibit or activate certain key enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The following table summarizes structural analogs from the evidence and their distinguishing features:
Key Observations:
Substituent Diversity: The target compound’s 6-methylpyridin-2-yloxy group distinguishes it from chlorophenyl (), chromenone (), or isoxazolyl-pyrimidinyl analogs (). Methylpyridinyl groups may improve metabolic stability compared to halogenated aryl groups.
Synthetic Complexity : Microwave-assisted coupling (e.g., ) and palladium-catalyzed reactions are required for analogs with bulky heterocycles, whereas simpler alkylation suffices for 3a-3h . The target compound likely requires multi-step synthesis due to its ether-linked pyrrolidine.
Pharmacological Implications : Piperazinyl analogs () often exhibit enhanced solubility and receptor affinity due to basic nitrogen atoms, whereas pyrrolidinyl groups (target compound) may confer rigidity and selectivity.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Ether linkages (target compound) are generally more stable than ester or amide bonds, contrasting with hydrolytically labile groups in chromenone derivatives ().
- Bioavailability : Pyrrolidinyl groups may reduce first-pass metabolism compared to piperazinyl analogs (), though this depends on substituent positioning.
Biological Activity
The compound 2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.33 g/mol. The compound features a complex structure that includes a pyridazine ring, a pyrrolidine moiety, and a 6-methylpyridin-2-yloxy group, which contribute to its unique chemical reactivity and biological interactions.
Research indicates that this compound may act as an inhibitor of various enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can potentially disrupt cancer cell proliferation and induce apoptosis in tumor cells.
In Vitro Studies
In vitro studies have shown that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to the target compound have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. A notable example is compound 12e , which exhibited IC50 values of 1.06 ± 0.16 µM for A549 cells, indicating strong anti-cancer activity .
Table 1: Cytotoxicity of Similar Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. The presence of the 6-methylpyridin-2-yloxy group enhances lipophilicity and may facilitate better interaction with biological targets compared to simpler analogs.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Pyrrolidine derivative | Lacks aromatic substitution |
| Compound B | Dione | Contains two carbonyl groups |
Case Studies and Research Findings
- Cyclin-Dependent Kinases Inhibition : Studies have indicated that the compound can inhibit CDK activity, leading to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation .
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .
- Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the ATP-binding site of CDKs, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
